molecular formula C21H26N4O4S B2452700 3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-15-1

3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2452700
CAS RN: 1448047-15-1
M. Wt: 430.52
InChI Key: YOIWNSWIQSJZNT-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors Research Applications

Sulfonamide compounds, including those similar in structure or function to the compound of interest, have significant roles in treating bacterial infections and diseases caused by other microorganisms. They have been explored for their therapeutic potential against various conditions, including cancer, glaucoma, inflammation, and dandruff, among others. The review of sulfonamide inhibitors from 2013 to present highlights their utility in developing drugs for these conditions, indicating a broad area of application for related compounds in scientific research and pharmaceutical development (Gulcin & Taslimi, 2018).

Synthesis and Pharmaceutical Impurities

The novel synthesis of omeprazole and related pharmaceutical impurities showcases the complexity and the innovative approaches in the synthesis of sulfonamide compounds. This area of research is crucial for developing safer and more effective medications by understanding and controlling the formation of impurities during drug synthesis. Such studies provide valuable insights into the synthesis pathways and impurity profiles of similar compounds, which are essential for drug development and regulatory approval processes (Saini et al., 2019).

properties

IUPAC Name

3-methyl-2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-23-19-16-18(8-9-20(19)29-21(23)26)30(27,28)22-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17/h2-4,6-9,16,22H,5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIWNSWIQSJZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCCN3CCN(CC3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.